
2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime typically involves several steps:
-
Synthesis of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one
Starting Materials: 4-Methoxybenzaldehyde, 4-methylacetophenone, and a suitable base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an ethanol solvent under reflux conditions. The base catalyzes the aldol condensation between 4-methoxybenzaldehyde and 4-methylacetophenone, leading to the formation of the chromenone core.
-
Conversion to Oxime
Starting Material: 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one.
Reagents: Hydroxylamine hydrochloride and a base such as sodium acetate.
Reaction Conditions: The reaction is typically carried out in an ethanol solvent at elevated temperatures. The hydroxylamine reacts with the carbonyl group of the chromenone to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous conditions.
Products: Reduction of the oxime group can lead to the formation of an amine derivative.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Typically carried out in the presence of a base or catalyst.
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acids, bases, transition metal catalysts.
科学的研究の応用
Chemistry
2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chromenone core can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the oxime group, leading to different reactivity and biological activity.
6-Methyl-4H-chromen-4-one oxime: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
2-Phenyl-6-methyl-4H-chromen-4-one oxime:
Uniqueness
2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime is unique due to the presence of both the methoxyphenyl and oxime groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
(NZ)-N-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H15NO3/c1-11-3-8-16-14(9-11)15(18-19)10-17(21-16)12-4-6-13(20-2)7-5-12/h3-10,19H,1-2H3/b18-15- |
InChIキー |
MOJQMJZJNHMCGY-SDXDJHTJSA-N |
異性体SMILES |
CC1=CC\2=C(C=C1)OC(=C/C2=N/O)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NO)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


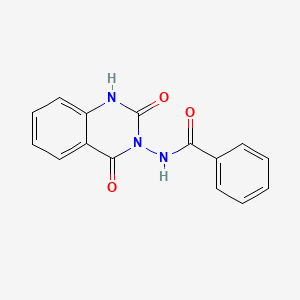
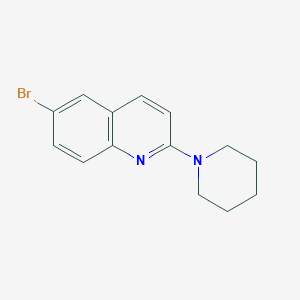
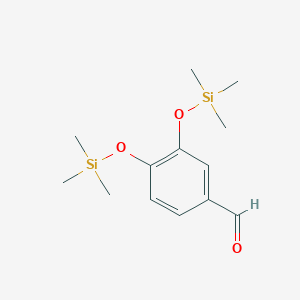

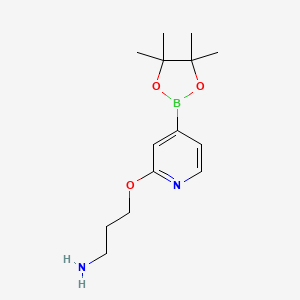

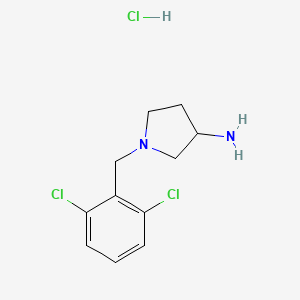
![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)


![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)

